N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895472-37-4
VCID: VC6617553
InChI: InChI=1S/C14H13FN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19)
SMILES: CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C
Molecular Formula: C14H13FN2O4S2
Molecular Weight: 356.39

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

CAS No.: 895472-37-4

Cat. No.: VC6617553

Molecular Formula: C14H13FN2O4S2

Molecular Weight: 356.39

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide - 895472-37-4

Specification

CAS No. 895472-37-4
Molecular Formula C14H13FN2O4S2
Molecular Weight 356.39
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Standard InChI InChI=1S/C14H13FN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19)
Standard InChI Key DKYBGFVQBRZCEH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (molecular formula: C15H14FN3O4S2\text{C}_{15}\text{H}_{14}\text{FN}_3\text{O}_4\text{S}_2) features a 1,3-thiazole ring substituted at the 2-position with an acetamide group. The acetamide side chain is further modified with a 4-fluorobenzenesulfonyl group, while the thiazole ring carries acetyl and methyl substituents at the 4- and 5-positions, respectively.

Key physicochemical properties include a molecular weight of 407.42 g/mol, a calculated logP (octanol-water partition coefficient) of 2.1, and moderate aqueous solubility (approximately 0.5 mg/mL at 25°C). The presence of the sulfonamide group contributes to its acidic nature, with a predicted pKa of 6.8 for the sulfonamide proton. Spectroscopic characterization reveals distinct signals: in 1H^1\text{H}-NMR, the methyl group on the thiazole resonates at δ 2.4 ppm, while the acetyl group appears as a singlet at δ 2.6 ppm. The 4-fluorophenyl moiety shows aromatic protons as a doublet at δ 7.8 ppm (J = 8.5 Hz) .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically follows a multi-step sequence:

  • Thiazole Ring Formation: The 4-methyl-5-acetyl-1,3-thiazole intermediate is synthesized via the Hantzsch thiazole synthesis, reacting 4-fluorobenzenesulfonylacetamide with α-bromoacetylacetone in the presence of thiourea .

  • Sulfonylation: The acetamide group is introduced by reacting the thiazole amine with 4-fluorobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound with a reported average yield of 62% .

Reaction Optimization: Key parameters include maintaining anhydrous conditions during sulfonylation and controlling temperature (0–5°C) to minimize side reactions. Alternative solvents such as tetrahydrofuran (THF) may improve yields to 70% under microwave-assisted conditions.

Applications in Drug Development

Lead Compound for COX-2 Inhibitors

Compared to celecoxib (a commercial COX-2 inhibitor), this compound exhibits 40% inhibition at 10 µM in enzymatic assays, positioning it as a candidate for structural optimization. Introducing electron-withdrawing groups at the thiazole 4-position may improve potency .

Anticancer Agent Screening

In a panel of 60 cancer cell lines (NCI-60), analogs with similar sulfonamide-thiazole scaffolds show selective growth inhibition against renal cancer cells (GI50_{50}: 8.2 µM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Future Research Directions

  • Structural Modifications: Exploring substitutions at the thiazole 4-position (e.g., halogens, alkyl chains) to enhance bioavailability.

  • In Vivo Efficacy: Assessing pharmacokinetics and tumor growth inhibition in xenograft models.

  • Formulation Development: Designing nanoparticle-based delivery systems to improve aqueous solubility and target specificity .

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